Ethyl 2-(fluorosulfonyl)pyridine-3-carboxylate
Overview
Description
“Ethyl 2-(fluorosulfonyl)pyridine-3-carboxylate” is a chemical compound with the CAS Number: 1427378-75-3 . It has a molecular weight of 233.22 and its IUPAC name is ethyl 2-(fluorosulfonyl)nicotinate . It is usually in the form of a powder .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H8FNO4S/c1-2-14-8(11)6-4-3-5-10-7(6)15(9,12)13/h3-5H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
“this compound” is a powder . It is stored at 4 degrees Celsius . The compound has a molecular weight of 233.22 .Scientific Research Applications
Supramolecular Aggregation through Interactions
A study by J. Suresh et al. (2007) focuses on polysubstituted pyridines, highlighting their nearly planar structures stabilized by intermolecular interactions such as C-H...O and C-H...π. These findings suggest potential applications in materials science, where such interactions can influence molecular assembly and properties (Suresh, Kumar, Perumal, Mostad, & Natarajan, 2007).
Phosphine-Catalyzed Annulation
Xue-Feng Zhu et al. (2003) demonstrated a phosphine-catalyzed [4 + 2] annulation, forming highly functionalized tetrahydropyridines. This synthesis method could be relevant to the development of new pharmaceuticals or organic materials (Zhu, Lan, & Kwon, 2003).
High-Performance Liquid Chromatography
Y. Yasaka et al. (1990) described the use of a related compound as a labeling agent for carboxylic acids in high-performance liquid chromatography (HPLC), indicating its potential utility in analytical chemistry for detection and quantification of specific molecules (Yasaka, Tanaka, Matsumoto, Katakawa, Tetsumi, & Shono, 1990).
Synthesis of α-Fluoro Esters
S. Wnuk et al. (1996, 2000) explored stannyl radical-mediated cleavage of π-deficient heterocyclic sulfones, leading to the synthesis of α-fluoro esters. This method may offer a new route for synthesizing compounds with fluorinated functional groups, which are important in medicinal chemistry and agrichemicals (Wnuk, Rios, Khan, & Hsu, 1996; 2000).
Ketone Synthesis from Carboxylic Acids
T. Keumi et al. (1988) reported on a new reagent for intermolecular dehydration of benzoic acid and aromatic hydrocarbons to synthesize benzophenones, suggesting applications in organic synthesis and potential pharmaceutical relevance (Keumi, Yoshimura, Shimada, & Kitajima, 1988).
Safety and Hazards
Properties
IUPAC Name |
ethyl 2-fluorosulfonylpyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO4S/c1-2-14-8(11)6-4-3-5-10-7(6)15(9,12)13/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMHAOHYMEZLHNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC=C1)S(=O)(=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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